N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine
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Overview
Description
N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is an organic compound that features both benzyl and furan moieties attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine typically involves the reaction of benzylamine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an imine intermediate, which is subsequently reduced to yield the desired diamine. Common reducing agents include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imine intermediate formed during synthesis can be reduced to the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The furan and benzyl groups contribute to its binding affinity and specificity, while the ethane-1,2-diamine backbone provides flexibility and stability.
Comparison with Similar Compounds
Similar Compounds
N~1~-Benzyl-N~2~-[(thiophen-2-yl)methyl]ethane-1,2-diamine: Similar structure but with a thiophene ring instead of a furan ring.
N~1~-Benzyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine: Contains a pyridine ring instead of a furan ring.
Uniqueness
N~1~-Benzyl-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
627522-78-5 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-benzyl-N'-(furan-2-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H18N2O/c1-2-5-13(6-3-1)11-15-8-9-16-12-14-7-4-10-17-14/h1-7,10,15-16H,8-9,11-12H2 |
InChI Key |
DXGQFLCXUWVFPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCNCC2=CC=CO2 |
Origin of Product |
United States |
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